molecular formula C28H28ClN3O3S B2827678 4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 422292-65-7

4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B2827678
CAS No.: 422292-65-7
M. Wt: 522.06
InChI Key: AMRXJPGYDIRVQV-UHFFFAOYSA-N
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Description

4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that features a quinazolinone core, a chlorobenzylthio group, and a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol group.

    Attachment of the Furylmethyl Group: The furylmethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as Suzuki-Miyaura coupling.

    Final Assembly: The final compound is assembled through amide bond formation, typically using carbodiimide-based coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorobenzylthio group.

    Reduction: Reduction reactions can occur at the carbonyl groups in the quinazolinone core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development: Due to its structural complexity, the compound is a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with active sites of enzymes, while the chlorobenzylthio group can form covalent bonds with nucleophilic residues. The furylmethyl group can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-[(2-chlorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-pyridylmethyl)cyclohexanecarboxamide
  • 4-{[2-[(2-bromobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide

Uniqueness

The unique combination of the quinazolinone core, chlorobenzylthio group, and furylmethyl group in 4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide provides distinct chemical properties and biological activities that are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3S/c29-24-9-3-1-6-21(24)18-36-28-31-25-10-4-2-8-23(25)27(34)32(28)17-19-11-13-20(14-12-19)26(33)30-16-22-7-5-15-35-22/h1-10,15,19-20H,11-14,16-18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRXJPGYDIRVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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